3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine
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Overview
Description
3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine is a nitrogen- and sulfur-containing heterocyclic compound . It is a novel electron-affine entity that has been used in the development of new bipolar host materials .
Physical And Chemical Properties Analysis
3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine exhibits high triplet energy (ET) of 3.0 eV, superior thermal robustness with the thermal decomposition temperature of up to 392°C, a glass transition temperature of up to 161°C, and high solubility in common organic solvents .Scientific Research Applications
Organic Electronics and Optoelectronics
a. Bipolar Host Materials: Researchers have developed bipolar host materials using this compound. For instance, CzBBIT and 2CzBBIT exhibit high electron affinity (ET) of 3.0 eV and remarkable thermal stability (up to 392 °C). These materials find use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
Target of Action
The primary targets of the compound 3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine are currently unknown. The compound is a novel electron-affine entity , suggesting that it may interact with electron-rich targets
Mode of Action
As an electron-affine entity , it likely interacts with its targets through electron transfer processes. This could result in changes to the target’s structure or function, but more research is needed to confirm this and to understand the specifics of these interactions.
Biochemical Pathways
The biochemical pathways affected by 3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine are currently unknown. Given its electron-affine nature , it may influence pathways involving electron transfer or redox reactions. The downstream effects of these pathway alterations would depend on the specific pathways and targets involved and require further investigation.
Pharmacokinetics
Its molecular weight is 283.31 g/mol , which is within the range generally favorable for oral bioavailability.
Result of Action
Given its electron-affine nature , it may induce changes in the electron distribution or redox state of its targets, potentially affecting their function
properties
IUPAC Name |
3-nitro-5H-benzimidazolo[1,2-a][3,1]benzothiazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c18-17(19)10-5-6-12-9(7-10)8-20-14-15-11-3-1-2-4-13(11)16(12)14/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBYJEQYBVUMKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])N3C4=CC=CC=C4N=C3S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine |
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